molecular formula C15H16N2O2S B4646792 N-[4-(acetylamino)phenyl]-5-ethyl-2-thiophenecarboxamide

N-[4-(acetylamino)phenyl]-5-ethyl-2-thiophenecarboxamide

Cat. No. B4646792
M. Wt: 288.4 g/mol
InChI Key: JBSKSESRTZIIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-5-ethyl-2-thiophenecarboxamide, commonly known as APTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of APTC is complex and not yet fully understood. However, it is believed that APTC works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Additionally, APTC has been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
APTC has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, APTC has been shown to induce apoptosis (cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). APTC has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APTC in lab experiments is its specificity. APTC has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their functions. However, one of the limitations of using APTC is its solubility. APTC has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on APTC. One area of interest is in the development of new cancer therapies based on APTC. Additionally, further research is needed to fully understand the mechanism of action of APTC and its potential use in the treatment of autoimmune diseases. Finally, there is potential for the development of new diagnostic tools based on APTC for the early detection of certain types of cancer.

Scientific Research Applications

APTC has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in cancer research, where it has been shown to inhibit the growth of cancer cells. APTC has also been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Furthermore, APTC has been investigated for its potential use as a diagnostic tool for detecting certain types of cancer.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-13-8-9-14(20-13)15(19)17-12-6-4-11(5-7-12)16-10(2)18/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSKSESRTZIIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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